3-Chloro-5-(2-fluoroethoxy)benzoic acid
Description
3-Chloro-5-(2-fluoroethoxy)benzoic acid is a halogenated benzoic acid derivative characterized by a chlorine atom at the 3-position and a 2-fluoroethoxy group at the 5-position of the aromatic ring. Benzoic acid derivatives are valued for their versatility in drug design (e.g., as ligands or intermediates) and their role in coordination chemistry with lanthanides . Substituent patterns on the aromatic ring critically influence physicochemical properties, bioavailability, and functional activity .
Properties
IUPAC Name |
3-chloro-5-(2-fluoroethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c10-7-3-6(9(12)13)4-8(5-7)14-2-1-11/h3-5H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKSOTSVTMFFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCCF)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-fluoroethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chlorobenzoic acid.
Etherification: The 3-chlorobenzoic acid undergoes etherification with 2-fluoroethanol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the 2-fluoroethoxy group.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-fluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-(2-fluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-fluoroethoxy)benzoic acid depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The presence of the chlorine and fluoroethoxy groups can influence its binding affinity and specificity, thereby modulating its biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs are compared in Table 1 based on substituents, molecular weight, and properties:
Table 1. Structural analogs of 3-Chloro-5-(2-fluoroethoxy)benzoic acid and their properties.
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups enhance metabolic stability and acidity, favoring interactions in biosensors . Fluoroalkoxy vs. Positional Influence: Ortho-substituted analogs (e.g., 2-chlorophenyl derivatives) exhibit steric hindrance, reducing binding affinity in biosensor applications compared to para-substituted variants .
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